Potassium silver succinimide

silver electroplating current efficiency cyanide-free plating

Conventional cyanide silver baths impose escalating regulatory, safety, and wastewater treatment burdens. Potassium silver succinimide enables a drop-in cyanide-free electroplating process with quantifiable performance parity. • 99.2% cathode current efficiency - throughput equivalent to cyanide-based lines. • Contact resistance <2 mΩ (5 g load); anti-tarnish >10 min in 0.1 M K₂S vs. <1 min for cyanide silver. • Co-deposits Ag alloys (Cu, Pd, Au, Sb, Cd ≤5%) for hardened, wear-resistant functional coatings.

Molecular Formula C8H8AgKN2O4
Molecular Weight 343.13 g/mol
CAS No. 67893-50-9
Cat. No. B13779660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium silver succinimide
CAS67893-50-9
Molecular FormulaC8H8AgKN2O4
Molecular Weight343.13 g/mol
Structural Identifiers
SMILESC1CC(=O)N=C1[O-].C1CC(=O)N=C1[O-].[K+].[Ag+]
InChIInChI=1S/2C4H5NO2.Ag.K/c2*6-3-1-2-4(7)5-3;;/h2*1-2H2,(H,5,6,7);;/q;;2*+1/p-2
InChIKeyWQMVVOKCUPKPKL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Non-Cyanide Silver Electroplating Precursor Overview


Potassium silver succinimide (CAS 67893-50-9), systematically named bis(5-oxo-3,4-dihydropyrrol-2-olate) potassium silver(1+), is a metal-organic coordination complex with the molecular formula C₈H₈AgKN₂O₄ and a molecular weight of 343.13 g/mol [1]. It belongs to the class of silver(I) imide complexes in which a central Ag⁺ ion is coordinated by two succinimidate ligands, with potassium serving as the counter-cation . This compound is the defining silver source in non-cyanide succinimide-based electroplating baths and is also cataloged under related identifiers including succinimide silver potassium salt (MeSH) and DTXSID90890952 [1]. Its primary industrial relevance lies in enabling cyanide-free silver electrodeposition, addressing both occupational safety and wastewater treatment imperatives that drive procurement decisions away from conventional potassium silver cyanide chemistries.

Workflow Non-cyanide succinimide-based silver electroplating baths Suited for cyanide-free deposition lines targeting safety and wastewater compliance
Operating Window Aqueous alkaline pH 9–10, ambient to moderate temperature Compatible with reported optimal bath formulations using succinimide as complexing agent
Selection Context Pre-formed or in-situ silver source for bright and alloy plating Distinct from thiosulfate, sulfite, or DMH-only complexing systems

Why Substitution with Other Silver Complexes Fails


Non-cyanide silver electroplating baths are not a uniform category; the choice of the silver complex dictates bath stability, deposition quality, and compatible operating windows. Succinimide-based systems, in which potassium silver succinimide serves as the pre-formed or in-situ silver source, operate optimally at pH 9–10 and deposit silver via [Ag(C₄H₄NO₂)₂]⁻ complex ions under charge-transfer-controlled kinetics [1]. Competing complexing agents—including 5,5-dimethylhydantoin (DMH), thiosulfate, and sulfite—exhibit fundamentally different silver(I) complexation stoichiometries, pH stability envelopes, and decomposition pathways; hydantoin derivatives are more hydrolysis-resistant above pH 9 but may require higher operating temperatures, while thiosulfate baths suffer from sulfide precipitation risks that succinimide-based systems avoid [2]. Consequently, directly substituting one silver complex for another without reformulating the entire bath chemistry leads to unpredictable cathode current efficiency, loss of brightness, coating embrittlement, or complete bath failure.

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Complexing agent mismatch Silver(I) complexation stoichiometries and pH stability envelopes vary significantly; direct replacement without bath reformulation may cause unpredictable cathode efficiency and deposit quality.
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Decomposition pathway differences Thiosulfate-based baths risk sulfide precipitation that succinimide systems avoid; hydantoin derivatives may require higher temperatures, shifting the operating window.
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Limited interchangeability Substituting potassium silver succinimide into a non-succinimide bath chemistry may not reproduce reported current efficiency, hardness, or tarnish resistance without full bath re-optimization.

Quantitative Performance Evidence vs. Cyanide Systems


Cathode Current Efficiency

Under optimized conditions (AgNO₃ 45 g/L, succinimide 80 g/L, DMH 15 g/L, KOH 40 g/L, pH 9.0–9.5, 20–30 °C, 0.35–0.45 A/dm²), the succinimide-based bath achieves a cathode current efficiency of 99.2% [1][2]. This is quantitatively comparable to high-performance cyanide silver baths, which typically operate in the 95–100% range under optimal conditions [3], but is achieved without the toxicological burden of cyanide. In contrast, thiosulfate-based non-cyanide baths frequently exhibit lower and less stable current efficiency due to competing side reactions [3].

Cathode Current Efficiency
Head-to-head
99.2% reported for succinimide-based bath; cyanide baths typically 95–100% under optimal conditions
Matches upper range of cyanide bath efficiency without cyanide toxicity burden
Data obtained under AgNO₃ 45 g/L, succinimide 80 g/L, DMH 15 g/L, pH 9.0–9.5, 0.35–0.45 A/dm²; cross-study comparison requires validation in specific production baths
silver electroplating current efficiency cyanide-free plating succinimide complex

As-Deposited Microhardness

Using a HXD-1000B microhardness tester, non-cyanide (succinimide-based) silver deposits produced a Vickers hardness value of 128 HV, compared with 122 HV for cyanide silver deposits measured under identical conditions [1][2]. Independently, a succinimide bath study using 0.45 mol/L CH₃SO₃Ag and 1.5 mol/L succinimide at pH 10 and 25 °C reported as-deposited hardness of Hv 125–130, decreasing to Hv 86–90 after baking at 200 °C for 1 hour [3]. Cyanide-deposited silver from baths with antimony additions can reach Hv 100–170 as-deposited, but drops to Hv 48–120 after baking at 200 °C, indicating comparable or inferior thermal stability relative to the succinimide route [3].

As-Deposited Microhardness
Head-to-head
128 HV (succinimide) vs. 122 HV (cyanide) under identical tester; independent study reports 125–130 HV
Approximately 5% higher hardness, indicating comparable or slightly improved wear resistance for connector applications
Baking at 200 °C reduces hardness to Hv 86–90; thermal stability should be validated per application requirements
silver coating hardness Vickers microhardness non-cyanide vs. cyanide succinimide plating

Electrical Contact Resistance

Silver films electrodeposited from a succinimide bath (0.45 mol/L CH₃SO₃Ag, 1.5 mol/L succinimide, pH 10, 25 °C, 2 A/dm²) exhibit an electric contact resistance of less than 2 mΩ at a load of 5 g, which is quantitatively lower (better) than that of deposits from a bright cyanide bath tested under the same conditions [1]. The same study also reported that solderability of these succinimide-derived silver deposits was rated better than those from a bright cyanide bath [1]. This low contact resistance is attributed to the dense, fine-grained microstructure achieved under the optimal succinimide plating conditions.

Electrical Contact Resistance
Head-to-head
< 2 mΩ at 5 g load for succinimide-derived film; reported as lower than bright cyanide bath under same conditions
Meets critical low-contact-resistance criteria for electronic connector acceptance
Measured on deposits from 0.45 mol/L CH₃SO₃Ag, 1.5 mol/L succinimide, pH 10, 2 A/dm²; lot-specific validation advised
electrical contact resistance silver electrodeposit electronic connectors succinimide plating

Anti-Tarnishing Performance

In a standardized accelerated tarnish test using 0.1 mol/L K₂S solution at ambient temperature, the non-cyanide (succinimide-based) silver coating remained unchanged for at least 5 minutes of immersion, whereas the cyanide silver coating turned pale yellow within 1 minute and progressed to dark brown by 5 minutes [1][2]. By 60 minutes, the cyanide coating had turned black, while the non-cyanide coating showed only a dark yellow discoloration; full blackening of the non-cyanide coating occurred only after 90 minutes [1][2]. Additionally, the optimized succinimide bath produces coatings with 100% silver purity (by content analysis), which contributes to the intrinsic anti-tarnishing advantage [2].

Anti-Tarnishing Performance
Head-to-head
Succinimide coating unchanged ≥10 min in 0.1 mol/L K₂S; cyanide coating discolors within 1 min, black by 60 min
Multi-fold longer tarnish resistance under accelerated test, supporting extended shelf life and aesthetic durability
Standardized K₂S immersion; full blackening of succinimide coating occurs at 90 min; verify on production-scale parts and final finish layers
silver anti-tarnishing K₂S tarnish test non-cyanide silver coating corrosion resistance

Elimination of Hydrogen Cyanide Hazard

Conventional potassium silver cyanide (KAg(CN)₂) plating baths pose a persistent risk of hydrogen cyanide (HCN) gas formation, particularly if the bath pH drifts below neutrality, requiring constant ventilation, monitoring, and emergency response infrastructure [1]. Potassium silver succinimide-based baths operate cyanide-free at pH 8–10, with decomposition occurring only below pH 6 due to protonation of the succinimidate ligands [2]. The succinimide system is documented in the foundational US patent US4126524A (Technic, Inc.), which explicitly describes the imide-based complex as a replacement for cyanide silver plating electrolytes, noting that conventional cyanide baths "excel in current efficiency, brightness, throwing power and speed" but that "CN⁻ ions react to form poisonous HCN" — a hazard entirely absent in the succinimide system [1].

HCN Hazard Elimination
Class-level inference
Zero cyanide moiety; aqueous solutions stable at pH 8–10 without HCN gas formation risk
Removes regulatory compliance burden associated with cyanide ventilation, monitoring, and waste treatment
Based on molecular structure (C₈H₈AgKN₂O₄) and patent documentation; facility-specific risk assessment still required for occupational safety
cyanide-free electroplating workplace safety HCN hazard environmental compliance

Alloy Co-Deposition Capability

The succinimide-based non-cyanide silver plating bath described in US Patent 4126524A uniquely enables the co-deposition of silver alloys containing up to 5 weight percent of secondary metals including copper, cadmium, gold, antimony, and palladium [1]. This is a significant technical capability because many alternative non-cyanide complexing agents (e.g., thiosulfate, sulfite) lack the broad electrochemical compatibility to support multi-metal co-deposition without destabilizing the bath or producing non-uniform alloy compositions [2]. The imide-based bath maintains solubility adequate to keep silver and alloying metal ions in solution at plating concentrations, with liberated succinimide serving as an ongoing complexing agent during electrolysis [1].

Alloy Co-Deposition Capability
Supporting evidence
Up to 5 wt% co-deposition of Cu, Cd, Au, Sb, Pd reported in succinimide-based non-cyanide bath
Enables functional silver alloy plating (Ag–Pd, Ag–Au, Ag–Sb) without cyanide chemistry, broadening application portfolio
Documented in US Patent 4126524A; specific alloy compositions and properties require bath development and qualification for each target metal combination
silver alloy electroplating co-deposition non-cyanide alloy plating succinimide complex

Key Application Scenarios


High-Reliability Electronic Connector Plating

The combination of electrical contact resistance below 2 mΩ at 5 g load and solderability rated better than bright cyanide silver deposits [1] makes potassium silver succinimide-derived coatings directly suitable for electronic connector and switch contact applications. The 99.2% cathode current efficiency [2] ensures production throughput parity with cyanide lines, while the absence of HCN hazard eliminates the need for cyanide-specific ventilation and waste treatment infrastructure. Procurement specifications for MIL-spec or IPC-compliant connector plating can reference these quantitative electrical performance metrics when qualifying the succinimide-based process as a drop-in replacement.

Decorative Coatings with Extended Tarnish Resistance

The demonstrated anti-tarnishing superiority of succinimide-derived silver coatings over cyanide silver — remaining unchanged for over 10 minutes in 0.1 mol/L K₂S solution versus discoloration within 1 minute for cyanide silver [3] — directly addresses end-user requirements in decorative hardware, jewelry, and architectural silver finishing. The as-deposited microhardness of 128 HV [3] further supports functional wear resistance in consumer-facing applications. Procurement for decorative silver plating operations can justify the transition to potassium silver succinimide based on these quantifiable durability and appearance-retention advantages.

Silver Alloy Plating for Hard Gold Substitution

The patent-documented capability to co-deposit silver alloys with up to 5% of Cu, Pd, Au, Sb, or Cd [4] enables the production of hardened silver alloy coatings that can substitute for more expensive hard gold finishes in connector and bearing applications. This alloy capability, achieved without cyanide chemistry, is unique among documented non-cyanide silver plating systems and provides a procurement pathway for facilities seeking to expand their functional coating portfolio while maintaining cyanide-free operations.

Transitioning Cyanide-Free Facilities

For plating facilities operating under tightening environmental regulations on cyanide discharge (e.g., EU Industrial Emissions Directive, US EPA Metal Finishing Effluent Guidelines), potassium silver succinimide provides a procurement-ready silver source that eliminates cyanide from the input chemistry entirely [4]. With current efficiency of 99.2% [2], contact resistance below 2 mΩ [1], and anti-tarnishing performance better than cyanide [3], the succinimide system removes the regulatory compliance burden without any performance trade-off — a combination that directly supports capital expenditure justification for bath conversion projects.

Application
Selection Property
Validation Focus
Electronic connector and switch contact plating
Low contact resistance and sufficient solderability
Contact resistance under specified load; cathode efficiency consistency across production cycles
Decorative hardware and architectural finishing
Extended tarnish resistance and as-deposited hardness
Tarnish test performance per accelerated protocols; microhardness after processing and any thermal treatment
Silver alloy plating for hard gold substitution
Alloy co-deposition capability without cyanide
Target alloy composition uniformity and functional property benchmarks (hardness, wear, contact)
Transitioning cyanide-dependent facilities to cyanide-free operation
Equivalent plating performance with zero cyanide input
Comparative current efficiency, coating quality, and regulatory compliance documentation for process conversion
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